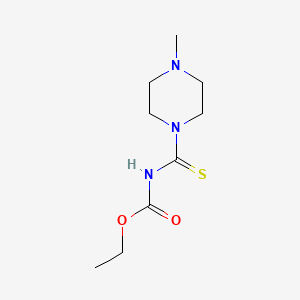

Ethyl (4-methyl-1-piperazinyl)carbothioylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(4-methylpiperazine-1-carbothioyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2S/c1-3-14-9(13)10-8(15)12-6-4-11(2)5-7-12/h3-7H2,1-2H3,(H,10,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRDGJCUGSMICY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)N1CCN(CC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399428 | |

| Record name | ETHYL (4-METHYL-1-PIPERAZINYL)CARBOTHIOYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126651-70-5 | |

| Record name | ETHYL (4-METHYL-1-PIPERAZINYL)CARBOTHIOYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL (4-METHYL-1-PIPERAZINYL)CARBOTHIOYLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Thiocarbamate and Piperazine Scaffolds in Molecular Design

In the realm of molecular design, particularly in the development of new therapeutic agents, the use of specific structural scaffolds is a cornerstone of rational drug development. Thiocarbamate and piperazine (B1678402) moieties are two such scaffolds that have been extensively utilized due to their favorable physicochemical and biological properties.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. drugbank.com Its prevalence in a wide array of approved drugs is a testament to its versatility. nih.gov The two nitrogen atoms provide sites for substitution, allowing for the modulation of properties such as solubility, basicity, and the ability to interact with biological targets. nih.gov This adaptability enables the piperazine core to be tailored for various therapeutic applications, including but not limited to, anticancer, antipsychotic, antidepressant, and anti-infective agents. mdpi.comuran.uanih.gov The conformational flexibility of the piperazine ring also allows it to present appended functional groups in optimal orientations for binding to receptors and enzymes. drugbank.com

Thiocarbamates , which are sulfur analogues of carbamates, represent another important functional group in drug design. wikipedia.org They exist in two isomeric forms, O-thiocarbamates and S-thiocarbamates. The presence of the sulfur atom imparts distinct electronic and steric properties compared to their oxygen counterparts. This can influence a molecule's metabolic stability, lipophilicity, and its ability to engage in specific interactions with biological targets, such as metal chelation. nih.gov Thiocarbamate derivatives have been investigated for a range of biological activities, including their potential as enzyme inhibitors and as agents with antimicrobial and anti-inflammatory properties. nih.gov

The combination of a piperazine ring with a thiocarbamate linker in a single molecule, such as Ethyl (4-methyl-1-piperazinyl)carbothioylcarbamate, creates a compound with a rich potential for diverse biological interactions, leveraging the advantageous properties of both scaffolds.

Significance of Carbothioylcarbamate Functionalities in Biological and Chemical Systems

The carbothioylcarbamate functionality, which can be viewed as an N-acylated thiourea (B124793) derivative, is a less common but significant structural motif. This group is characterized by a thiourea core where one of the nitrogen atoms is acylated with a carbamate (B1207046) group. N-acylthioureas, a closely related class of compounds, are known to be versatile intermediates in organic synthesis and have demonstrated a broad spectrum of biological activities. mdpi.comtandfonline.com

The biological significance of this functionality often stems from its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to chelate metal ions. tandfonline.com These interactions are crucial for binding to the active sites of enzymes and receptors. Research on N-acylthiourea derivatives has revealed their potential as antimicrobial, antifungal, antiviral, and anticancer agents. uran.uanih.gov The electronic properties of the N-acylthiourea moiety can be fine-tuned by varying the substituents on the acyl group and the second nitrogen atom, which in turn can modulate the biological activity. mdpi.com

From a chemical standpoint, the carbothioylcarbamate group offers several reactive sites, making it a valuable synthon for the creation of more complex molecules and heterocyclic systems. The synthesis of N-acylthioureas typically involves the reaction of an acyl isothiocyanate with an amine, a method that allows for a high degree of structural diversity. mdpi.com The reactivity and coordination chemistry of these compounds have been a subject of interest, particularly their ability to form stable complexes with various transition metals. tandfonline.com

Historical Overview of Relevant Chemical Class Investigations

The scientific exploration of the chemical classes integral to Ethyl (4-methyl-1-piperazinyl)carbothioylcarbamate has a rich history rooted in the foundations of organic and medicinal chemistry.

The story of piperazine (B1678402) began with its initial synthesis and naming, which was derived from its chemical similarity to piperidine, a component of black pepper. wikipedia.org Its therapeutic journey commenced in the mid-20th century, specifically in 1953, when it was introduced as an effective anthelmintic agent for treating roundworm and pinworm infections. drugbank.comchemeurope.com This discovery marked a significant advancement in public health. Subsequently, the derivatization of the piperazine ring led to the development of a vast number of drugs with diverse pharmacological activities, solidifying its status as a cornerstone of medicinal chemistry. nih.gov

The investigation of thiocarbamates also has historical depth. The Riemschneider thiocarbamate synthesis, discovered by Randolph Riemschneider in 1951, provided a more efficient method for their production from alkyl or aryl thiocyanates. tandfonline.com This synthetic advancement facilitated broader exploration of their chemical and biological properties. A significant milestone in the application of thiocarbamate-related compounds was the introduction of thiocarbamate-based herbicides in 1957, which have since become a major class of agricultural chemicals. wikipedia.org Over the decades, research has expanded to explore the medicinal potential of thiocarbamates and their derivatives, leading to the discovery of compounds with a range of biological effects. nih.gov

The study of N-acylthioureas , which are structurally analogous to the carbothioylcarbamate moiety, has also evolved, with a growing appreciation for their wide-ranging biological activities and their utility as versatile building blocks in organic synthesis. mdpi.comuran.ua

Scope and Objectives of Academic Inquiry Pertaining to the Compound

General Synthetic Strategies for Piperazine-Containing Carbothioylcarbamates

The synthesis of piperazine derivatives is a cornerstone of medicinal chemistry, owing to the prevalence of the piperazine scaffold in a vast number of pharmaceuticals. researchgate.netmdpi.com The methodologies for creating these structures are diverse and can be adapted for the synthesis of carbothioylcarbamate-bearing analogs.

Stepwise Synthesis Approaches

Stepwise synthesis provides a highly controlled, albeit often lengthy, route to the target compounds. This approach involves the sequential construction of the molecule, allowing for the purification and characterization of intermediates at each stage. A plausible stepwise synthesis of a piperazine-containing carbothioylcarbamate would typically involve:

Formation of the Piperazine Core: This can be achieved through various methods, including the reaction of a bis(2-haloethyl)amine with a primary amine or the cyclization of an appropriate diamine precursor.

N-Substitution of the Piperazine: For a compound like this compound, this would involve the introduction of a methyl group onto one of the piperazine nitrogens. This is commonly achieved via N-alkylation using an alkyl halide or through reductive amination. nih.gov

Introduction of the Carbothioylcarbamate Moiety: This final step would involve the reaction of the remaining secondary amine of the piperazine with a suitable electrophile to build the desired functional group.

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) offer a more streamlined approach to complex molecules by combining three or more starting materials in a single synthetic operation. organic-chemistry.org The Ugi reaction, a well-known MCR, has been successfully employed in the synthesis of piperazine-containing scaffolds. researchgate.net A potential MCR approach to a piperazine derivative that could be further elaborated to the target compound might involve the reaction of an amine, an aldehyde, a carboxylic acid, and an isocyanide to generate a complex intermediate that can then be cyclized to form the piperazine ring. organic-chemistry.org While a direct MCR for the synthesis of the final carbothioylcarbamate is not commonly reported, this strategy is highly effective for the rapid generation of diverse piperazine cores.

Derivatization from Precursor Thiocarbamates

Another synthetic avenue involves the modification of a pre-existing thiocarbamate. This could involve the synthesis of a simpler thiocarbamate which is then elaborated into the final carbothioylcarbamate structure. For instance, a piperazine-containing thiocarbamate could be synthesized first and then reacted with an appropriate reagent to introduce the ethyl carbamate (B1207046) portion of the molecule. The rearrangement of thiocarbamates is also a known transformation in organic chemistry that can be exploited to generate structural diversity. chempedia.info

Specific Reaction Pathways for the Target Compound and its Derivatives

The synthesis of this compound specifically requires the strategic formation of key bonds within the molecule.

Carbon-Nitrogen Bond Formation in Piperazine Systems

The formation of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of the substituted piperazine core. Several robust methods are available for this purpose:

N-Alkylation: This classic method involves the reaction of a piperazine nitrogen with an alkylating agent, such as an alkyl halide or sulfonate, typically in the presence of a base. nih.gov For the target compound, N-methylpiperazine would be a key intermediate, which can be formed by the alkylation of piperazine.

Reductive Amination: This is a powerful technique for forming C-N bonds and involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. nih.govnih.gov

Transition-Metal-Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig amination allow for the formation of C-N bonds between an amine and an aryl halide or pseudohalide, catalyzed by a palladium complex. nih.govmdpi.com This is particularly useful for creating N-aryl piperazine derivatives.

DABCO Bond Cleavage: The cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) provides an efficient route to functionalized piperazines. rsc.org

| Reaction Type | Description | Typical Reagents |

| N-Alkylation | Direct formation of a C-N bond by reacting an amine with an alkylating agent. | Alkyl halides (e.g., CH₃I), alkyl sulfonates, base (e.g., K₂CO₃) |

| Reductive Amination | Reaction of an amine with a carbonyl compound followed by in situ reduction. | Aldehydes, ketones, reducing agents (e.g., NaBH₃CN, H₂/Pd) |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an amine with an aryl halide/triflate. | Aryl halides, palladium catalyst, phosphine (B1218219) ligand, base |

| DABCO Bond Cleavage | Cleavage of the C-N bond in DABCO to generate a piperazine derivative. | Various electrophiles and nucleophiles |

Introduction of the Carbothioylcarbamate Moiety

The carbothioylcarbamate group is a key feature of the target molecule. Its introduction would likely proceed through the reaction of N-methylpiperazine with an electrophilic species that contains the pre-formed carbothioylcarbamate backbone or can generate it in situ. A plausible and efficient method for this transformation is the reaction of N-methylpiperazine with an isothiocyanate derivative.

A chemically sound approach would be the reaction of N-methylpiperazine with ethoxycarbonyl isothiocyanate. The nitrogen of the N-methylpiperazine would act as a nucleophile, attacking the electrophilic carbon of the isothiocyanate, leading directly to the formation of the desired this compound.

Optimization of Reaction Conditions and Yields

The efficient synthesis of piperazine thiocarbamates, including this compound, is highly dependent on the careful optimization of reaction parameters. Key variables that are typically manipulated to maximize product yield and purity include the choice of base, solvent, reaction temperature, and duration.

A model approach to synthesizing related piperazine dithiocarbamates involves the reaction of a secondary amine, carbon disulfide, and a 1,4-diazabicyclo[2.2.2]octane (DABCO) salt. nih.gov Optimization of this type of reaction provides a framework for the synthesis of the target compound. The influence of different bases, such as organic and inorganic bases, is a critical starting point. For instance, in related syntheses, potassium carbonate (K₂CO₃) has been found to be an effective base. nih.gov

The selection of a solvent is another crucial factor. Solvents are chosen based on their ability to dissolve reactants and their influence on the reaction rate. A range of solvents with varying polarities, such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH₂Cl₂), and dimethyl sulfoxide (B87167) (DMSO), are often screened. In the synthesis of similar piperazine derivatives, THF has been identified as an optimal solvent, whereas reactions in CH₂Cl₂ and DMSO may not yield the desired product. nih.gov

Temperature and reaction time are interdependent parameters that are fine-tuned to ensure the reaction proceeds to completion without the formation of significant byproducts. For example, a systematic increase in temperature from 50°C to 90°C has been shown to dramatically improve yields in analogous systems. nih.gov Concurrently, adjusting the reaction time can further enhance the yield; in one study, reducing the time from 24 hours to 16 hours resulted in a notable increase in the isolated product. nih.gov

The table below illustrates a hypothetical optimization study for the synthesis of a piperazine thiocarbamate, based on findings from related compounds.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | THF | 120 | 24 | 40 |

| 2 | K₂CO₃ | THF | 90 | 24 | 87 |

| 3 | K₂CO₃ | CH₂Cl₂ | 90 | 16 | 0 |

| 4 | K₂CO₃ | DMSO | 90 | 16 | 0 |

| 5 | K₂CO₃ | THF | 50 | 16 | 37 |

| 6 | K₂CO₃ | THF | 70 | 16 | 65 |

| 7 | K₂CO₃ | THF | 90 | 16 | 95 |

Regioselectivity and Stereoselectivity Considerations in Synthesis

Regioselectivity: The synthesis of this compound from N-methylpiperazine presents a regioselectivity challenge due to the presence of two nitrogen atoms. However, the nitrogen atoms in N-methylpiperazine are chemically distinct: one is a secondary amine (at position 1) and the other is a tertiary amine (at position 4). Acylation reactions, such as the formation of a carbothioylcarbamate, preferentially occur at the more nucleophilic and less sterically hindered secondary amine. ambeed.com Therefore, the reaction is expected to be highly regioselective, with the carbothioylcarbamate group being introduced at the N-1 position. Methods for selective mono-acylation of piperazine, for instance, by immobilizing the diamine on a solid support, can further ensure high regioselectivity. colab.ws Copper-catalyzed acylation of N-heterocycles has also been shown to be regioselective, favoring the less sterically hindered site. organic-chemistry.org

Stereoselectivity: The final compound, this compound, is achiral, meaning it does not have a non-superimposable mirror image. As such, stereoselectivity is not a primary concern in its synthesis, unless chiral starting materials or catalysts are employed to introduce stereocenters in structural analogs. nih.gov The formation of the thiocarbamate linkage does not typically create a stereocenter. Therefore, the synthesis focuses on achieving the correct connectivity of atoms (regioselectivity) rather than their specific spatial arrangement.

Synthetic Route Elucidation and Mechanistic Insights into Reaction Pathways

A plausible synthetic route to this compound involves a nucleophilic reaction of N-methylpiperazine. One common method for synthesizing thiocarbamates is the reaction of an amine with a thiocarbamoyl chloride or a related electrophilic species. wikipedia.org

A potential two-step synthetic pathway could be:

Formation of an activated carbonyl-sulfur species: Ethyl carbamate could be reacted with a thioacylating agent to form an electrophilic intermediate.

Nucleophilic attack by N-methylpiperazine: The secondary amine of N-methylpiperazine would then act as a nucleophile, attacking the electrophilic carbon of the intermediate, followed by the elimination of a leaving group to form the final product.

Alternatively, a one-pot synthesis could be envisioned. One-pot procedures for thiocarbamate synthesis have been developed, for example, from N-formamides via dehydration to an isocyanide intermediate, which then reacts with a sulfur source. researchgate.netdntb.gov.ua

The reaction mechanism for the formation of the thiocarbamate linkage generally proceeds through a nucleophilic addition-elimination pathway. In the case of a reaction between N-methylpiperazine and a hypothetical "ethyl carbamate isothiocyanate" or a similar electrophile, the mechanism would be as follows:

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of N-methylpiperazine attacks the electrophilic carbon of the thiocarbonyl group. This forms a tetrahedral intermediate.

Proton Transfer: A proton may be transferred from the nitrogen atom to another atom in the intermediate, often facilitated by the solvent or a base.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-sulfur double bond and expelling a leaving group, resulting in the formation of the stable thiocarbamate product.

Another established mechanism for thiocarbamate synthesis is the Riemschneider synthesis, which involves the reaction of thiocyanates with alcohols or water under acidic conditions, proceeding through a carbocation intermediate. wikipedia.org

Green Chemistry Principles in the Synthesis of Piperazine Thiocarbamates

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like piperazine thiocarbamates is of growing importance. researchgate.netmdpi.com The goal is to design processes that are more environmentally benign, safer, and more efficient.

Atom Economy: One-pot and multi-component reactions are favored as they increase atom economy by reducing the number of synthetic steps and purification stages, thereby minimizing waste. researchgate.netdntb.gov.uaresearchgate.netresearchgate.netorganic-chemistry.org

Use of Safer Solvents: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. unibo.it For thiocarbamate synthesis, the use of greener solvents or even solvent-free conditions has been explored. rsc.orgdrugpatentwatch.com Water, being non-toxic and abundant, is an ideal green solvent when the solubility of reactants allows. drugpatentwatch.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions, and can be recycled and reused. researchgate.net For piperazine synthesis, various catalytic systems, including palladium and copper-based catalysts, have been developed. organic-chemistry.orgorganic-chemistry.org Photoredox catalysis, which uses visible light to drive chemical reactions, is a particularly green approach as it operates under mild conditions and can utilize sustainable energy sources. mdpi.com

Energy Efficiency: Microwave-assisted synthesis is an energy-efficient technique that can significantly reduce reaction times from hours to minutes, leading to lower energy consumption and often improved yields. researchgate.netorganic-chemistry.org

Use of Renewable Feedstocks and Less Hazardous Reagents: Green chemistry encourages the use of starting materials derived from renewable sources. Furthermore, it aims to avoid the use of toxic and hazardous reagents. For example, developing synthetic routes that circumvent the use of highly toxic phosgene (B1210022) derivatives in the synthesis of carbamates and thiocarbamates is a significant green improvement. organic-chemistry.orggoogle.com

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable, reducing the environmental footprint of the chemical manufacturing process.

Insufficient Information to Generate Article on this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available information to generate a detailed article on the structure-activity relationship (SAR) of this compound. The initial search did not yield any specific studies or datasets related to the biological activity of this compound and its analogues that would be necessary to fulfill the detailed requirements of the requested article outline.

The proposed article structure necessitated an in-depth analysis of how chemical modifications to different parts of the molecule—specifically the piperazine ring, the carbothioylcarbamate moiety, and the ethyl group—influence its biological activity. This would require access to research findings from studies that have synthesized and tested a series of related compounds. Furthermore, the request for a comparative analysis of analogues, mechanistic differences, pharmacophore identification, and lead optimization principles would depend on a body of research that does not appear to be available in the public domain for this specific chemical entity.

Without foundational research data on the biological effects of this compound and its derivatives, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Therefore, it is not possible to provide the requested article at this time.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

There are currently no published studies detailing molecular docking simulations performed with Ethyl (4-methyl-1-piperazinyl)carbothioylcarbamate. Consequently, information regarding its potential biological targets, binding affinities, and specific binding modes remains undetermined through this computational approach.

Molecular Dynamics (MD) Simulations to Elucidate Ligand-Protein Interactions

No molecular dynamics simulation studies have been reported for this compound. As such, there is no data available on the dynamic behavior of this ligand when interacting with any protein, nor on the stability of any potential ligand-protein complexes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

A thorough search of the scientific literature did not uncover any quantum chemical calculations for this compound. Therefore, detailed information on its electronic structure, molecular orbitals, electrostatic potential, and reactivity, as determined by methods like Density Functional Theory (DFT), is not available.

In Silico ADME Prediction (excluding in vivo pharmacokinetics)

While general in silico ADME prediction tools are widely available, no specific studies have been published that report the predicted Absorption, Distribution, Metabolism, and Excretion properties of this compound. Public chemical databases may offer basic property predictions, but detailed and validated in silico ADME profiles for this compound are absent from the scientific literature.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models that include this compound have been found in the reviewed literature. The development of a QSAR model requires a dataset of structurally related compounds with corresponding biological activity data, which does not appear to have been compiled for a series including this specific molecule.

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Methods for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a vital analytical technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by the molecule, which causes molecular vibrations (stretching, bending, etc.) at specific frequencies. For a compound such as Ethyl (4-methyl-1-piperazinyl)carbothioylcarbamate, one would expect to observe characteristic absorption bands corresponding to its constituent functional groups.

Table 1: Expected FT-IR Absorption Regions for Key Functional Groups

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amide/Carbamate) | 3100 - 3500 | Stretching |

| C-H (Aliphatic) | 2800 - 3000 | Stretching |

| C=O (Carbamate) | 1680 - 1750 | Stretching |

| C=S (Thioamide) | 1200 - 1400 | Stretching |

| C-N (Piperazine/Amide) | 1000 - 1350 | Stretching |

| C-O (Carbamate) | 1000 - 1300 | Stretching |

Note: This table represents general, expected ranges and the actual peak positions would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.

In the ¹H-NMR spectrum of this compound, distinct signals (resonances) would be expected for the protons of the ethyl group (a triplet and a quartet), the methyl group on the piperazine (B1678402) ring (a singlet), the piperazine ring protons (likely complex multiplets), and the N-H proton of the carbamate (B1207046) group (a singlet or broad singlet). The chemical shift (δ, in ppm), integration (relative number of protons), and multiplicity (splitting pattern) of each signal would provide crucial information about the connectivity of the molecule.

The ¹³C-NMR spectrum would complement the ¹H-NMR data by showing distinct signals for each unique carbon atom in the molecule, including the carbonyl (C=O) and thiocarbonyl (C=S) carbons, the carbons of the ethyl and methyl groups, and the carbons of the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, which would correspond to the molecular weight of the compound.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts of a chemical reaction. They are also used to quantify the amount of the compound in a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a non-volatile compound like this compound. In a typical reverse-phase HPLC setup, a C18 column would likely be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid to improve peak shape. sielc.com The compound would be detected as it elutes from the column, most commonly by a UV detector. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Table 2: Illustrative HPLC Method Parameters for Piperazine Derivatives

| Parameter | Typical Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV-Vis (e.g., at 210–254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Note: This table provides a general example; specific conditions would need to be developed and optimized for the target compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. Given the likely low volatility of this compound, direct GC analysis might be challenging without derivatization to increase its volatility. If applicable, a capillary column such as a DB-17 ((50%-Phenyl)-methylpolysiloxane) could be used. hakon-art.com The separation would be achieved based on the compound's boiling point and its interaction with the stationary phase of the column. researchgate.net A flame ionization detector (FID) or a mass spectrometer (GC-MS) would be used for detection. researchgate.net GC-MS is particularly useful as it combines the separation power of GC with the identification capabilities of MS. oup.com

X-ray Crystallography for Solid-State Structure Determination

Without experimental crystallographic data, a definitive analysis of the solid-state structure of this specific compound is not possible.

Conformational Analysis of the Piperazine Ring

Detailed conformational analysis of the piperazine ring in this compound is contingent on the availability of X-ray crystallographic data. In related piperazine-containing structures, the ring typically adopts a stable chair conformation to minimize steric strain. However, without experimental data for the title compound, any discussion on the specific puckering parameters, the orientation of substituents (axial vs. equatorial), and potential conformational isomerism remains speculative.

Intermolecular Interactions and Crystal Packing Analysis

The study of intermolecular interactions and crystal packing is fundamental to understanding the solid-state properties of a compound. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, dictate how molecules arrange themselves in a crystal lattice. An analysis of these features for this compound is not possible due to the absence of a determined crystal structure.

Elemental Analysis for Compositional Verification

Specific experimental elemental analysis data for this compound is not reported in the available scientific literature. This technique is crucial for verifying the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, oxygen, sulfur).

The theoretical elemental composition for this compound, with the chemical formula C9H18N4O2S, can be calculated as follows:

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 9 | 108.099 | 46.52% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 7.81% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 24.12% |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.78% |

| Sulfur | S | 32.06 | 1 | 32.06 | 13.80% |

| Total | 231.329 | 100.00% |

Experimental verification of these percentages would be a standard procedure following the synthesis of the compound to confirm its purity and identity.

Advanced Analytical Techniques for Mechanistic Probe Characterization

The application of advanced analytical techniques to characterize this compound as a mechanistic probe is not described in the current body of scientific literature. Such studies would typically involve techniques like advanced Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 2D-NMR), mass spectrometry, and computational modeling to investigate its interactions with biological targets or its role in chemical reactions. Without foundational structural and analytical data, these more advanced characterizations have not been pursued or reported.

Emerging Research Applications in Chemical Biology and Materials Science Non Clinical Focus

Development as Chemical Probes for Cellular Pathways

Piperazine (B1678402) derivatives are widely recognized for their pharmacological activities, which stem from their ability to interact with various biological targets. researchgate.netnih.gov This inherent bioactivity makes them promising candidates for the development of chemical probes to investigate cellular pathways. Although specific studies labeling piperazine derivatives as "chemical probes" are not abundant, their use in drug discovery inherently involves probing cellular functions.

For instance, piperazine derivatives have been synthesized and evaluated as antagonists for histamine (B1213489) H3 and sigma-1 receptors. acs.org Such compounds can be utilized as tools to study the roles of these receptors in neurological pathways. By observing the cellular responses to these specific antagonists, researchers can elucidate the intricate mechanisms of receptor signaling and its downstream effects. The structural versatility of the piperazine ring allows for the synthesis of a wide range of derivatives, enabling the development of highly selective and potent probes for various biological targets. nbinno.com

Potential in Agricultural Chemistry

The piperazine moiety is an important structural component in the development of new agrochemicals. rhhz.netchigroup.site Research has demonstrated that various piperazine derivatives exhibit fungicidal, insecticidal, and herbicidal properties.

Fungicidal Activity: Several studies have reported the antifungal properties of piperazine derivatives against a range of plant pathogens. For example, certain phenazine-1-carboxylic piperazine derivatives have shown potent activity against fungi such as Rhizoctonia solani and Alternaria solani. nih.gov Similarly, other synthesized piperazine derivatives have demonstrated significant antifungal activity against Candida albicans and various Aspergillus species. researchgate.net

Insecticidal and Acaricidal Activity: Piperazine-containing compounds have been investigated for their potential as insecticides and acaricides. rhhz.netchigroup.site For instance, novel phenylpiperazine derivatives have been synthesized and shown to exhibit good acaricidal activity against Tetranychus urticae, Tetranychus kanzawai, and Panonychus citri. nih.gov Additionally, dihydropiperazine neonicotinoid compounds have been developed as a bioisosteric replacement for existing insecticides. nih.gov

Herbicidal Activity: The potential of piperazine compounds as herbicides has also been explored. A patent for piperazine compounds with herbicidal effects has been filed, indicating their utility in combating weeds. wipo.int Furthermore, diketopiperazine derivatives isolated from Penicillium viridicatum have demonstrated significant herbicidal activity against Echinochloa crusgalli. nih.gov

Table 1: Examples of Piperazine Derivatives with Agricultural Applications

| Compound Class | Target Pest/Pathogen | Notable Findings | Reference(s) |

|---|---|---|---|

| Phenazine-1-carboxylic piperazine derivatives | Rhizoctonia solani, Alternaria solani | More potent than the parent compound, phenazine-1-carboxylic acid. | nih.gov |

| Phenylpiperazine derivatives | Tetranychus urticae, Tetranychus kanzawai, Panonychus citri | 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives showed high activity. | nih.gov |

| Dihydropiperazine neonicotinoids | Aphids, Houseflies | Suitable bioisosteric replacement for imidazolidine (B613845) ring system in neonicotinoids. | nih.gov |

| Diketopiperazine derivatives | Echinochloa crusgalli | Showed pre-emergence herbicidal activity better than the commercial herbicide acetochlor. | nih.gov |

Role in Metal-Organic Frameworks (MOFs) and Catalysis

The unique structural and coordination properties of piperazine derivatives make them valuable components in the fields of materials science and catalysis.

Metal-Organic Frameworks (MOFs): Piperazine-based ligands have been successfully used in the synthesis of Metal-Organic Frameworks (MOFs). rsc.org These porous materials have applications in gas storage and separation. A notable example is NJU-Bai19, a MOF functionalized with a piperazine-based ligand, which exhibits a high methane (B114726) storage capacity. rsc.orgresearchgate.net The incorporation of piperazine units into the ligand backbone of MOFs allows for the tuning of pore size, shape, and surface functionality, which can enhance their performance in specific applications. switt.ch

Catalysis: Piperazine derivatives, particularly when complexed with metal ions, have shown significant catalytic activity. tandfonline.comresearchgate.net Metal-Schiff base complexes derived from aminoethylpiperazine have been investigated for their catalytic properties in various organic reactions. tandfonline.comresearchgate.net The piperazine moiety can act as a versatile ligand, forming stable complexes with a range of transition metals. nih.gov The catalytic performance of these complexes is influenced by the nature of the metal ion and the substituents on the piperazine ring. The use of metal-based ionic liquids as catalysts for the synthesis of piperazine derivatives has also been explored, highlighting the role of metals in facilitating these reactions. gyanvihar.org

Precursor and Intermediate Utility in Complex Molecule Synthesis

The piperazine ring is a common scaffold in a vast number of biologically active compounds and pharmaceuticals. researchgate.netnbinno.com Consequently, piperazine derivatives are crucial precursors and intermediates in the synthesis of more complex molecules.

A variety of synthetic methods have been developed for the preparation of piperazine derivatives, reflecting their importance in organic synthesis. organic-chemistry.org For example, 1-bis(4-fluorophenyl)methyl piperazine is a key intermediate in the synthesis of the drug flunarizine. sigmaaldrich.com The synthesis of various piperazine-containing drugs often involves the use of functionalized piperazine precursors that are then elaborated into the final active pharmaceutical ingredient. mdpi.com The ability to introduce diverse substituents at the two nitrogen atoms of the piperazine ring provides a straightforward way to create libraries of compounds for drug discovery and other applications. nbinno.com The synthesis of novel carbamate (B1207046) derivatives bearing a 2-furoyl-1-piperazine moiety further illustrates the utility of piperazine derivatives as building blocks for creating new chemical entities with potential therapeutic applications. researchgate.net

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of thiourea (B124793) derivatives, a class to which Ethyl (4-methyl-1-piperazinyl)carbothioylcarbamate belongs, is a well-established area of organic chemistry. mdpi.commdpi.com Future research could focus on developing novel and more sustainable synthetic routes.

Novel Synthetic Pathways:

Traditional methods for synthesizing thiourea derivatives often involve the reaction of an amine with an isothiocyanate. mdpi.com For this compound, this would likely involve the reaction of 1-methylpiperazine (B117243) with an appropriate ethyl carbothioylcarbamate precursor. Future explorations could investigate one-pot synthesis methodologies or the use of novel coupling reagents to improve efficiency and yield. The synthesis of related piperazine-containing thiourea derivatives has been reported, often involving the reaction of a substituted piperazine (B1678402) with an isothiocyanate in a suitable solvent like dichloromethane (B109758). mdpi.com

Sustainable Methodologies:

A significant trend in chemical synthesis is the development of "green" methodologies. nih.gov This involves the use of environmentally benign solvents (such as water), catalysts, and reaction conditions. mdpi.com For the synthesis of this compound and its analogs, future research could focus on:

Catalyst-free reactions: Exploring the possibility of conducting the synthesis under milder conditions without the need for a catalyst.

Aqueous reaction media: Developing synthetic protocols that utilize water as a solvent, reducing the reliance on volatile organic compounds. mdpi.com

Automated synthesis: Employing automated systems to streamline the synthesis process, which can lead to higher efficiency and reduced waste. mdpi.com

| Synthetic Approach | Potential Advantages | Key Considerations |

| One-Pot Synthesis | Reduced reaction time, fewer purification steps, increased overall yield. | Compatibility of reagents and intermediates. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Potential for side reactions at elevated temperatures. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. | Initial setup costs and optimization of flow conditions. |

| Green Solvents (e.g., Water) | Reduced environmental impact, lower cost. | Solubility of reactants and potential for hydrolysis. |

Deeper Mechanistic Elucidation of Biological Interactions

The biological activity of a compound is intrinsically linked to its mechanism of action. Given the presence of the piperazine moiety, a key functional group in various anthelmintic drugs, it is plausible that this compound could exhibit similar properties. patsnap.comdrugbank.com

Piperazine and its derivatives are known to act as GABA (gamma-aminobutyric acid) receptor agonists in nematodes. patsnap.comdrugbank.com This interaction leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm, which is then expelled from the host. nih.gov Future research should aim to determine if this compound interacts with GABA receptors or other potential biological targets.

Techniques to elucidate the mechanism of action could include:

In vitro receptor binding assays: To determine the affinity of the compound for specific receptors, such as GABA receptors.

Electrophysiological studies: To measure the effect of the compound on ion channel activity in target organisms.

Enzyme inhibition assays: To screen for inhibitory activity against a panel of relevant enzymes.

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling are powerful tools in modern drug discovery. mdpi.com These methods can be used to predict the properties of a molecule, its potential biological targets, and its interactions with those targets at the atomic level.

For this compound, computational studies could be employed to:

Predict ADMET properties: In silico models can estimate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound, helping to identify potential liabilities early in the drug discovery process.

Perform molecular docking studies: Docking simulations can predict the binding mode and affinity of the compound to the active site of a target protein, such as a GABA receptor or a key enzyme.

Conduct molecular dynamics simulations: These simulations can provide insights into the dynamic behavior of the compound-target complex over time, helping to understand the stability of the interaction.

| Computational Method | Application in Research | Predicted Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of analogs based on their physicochemical properties. | Identification of key structural features for activity. |

| Molecular Docking | Predict the binding orientation and affinity of the compound to a target protein. | Prioritization of compounds for experimental testing. |

| Molecular Dynamics (MD) Simulation | Simulate the movement of the compound and its target protein over time. | Understanding the stability and dynamics of the binding interaction. |

| Density Functional Theory (DFT) | Investigate the electronic structure and reactivity of the molecule. mdpi.com | Elucidation of the reaction mechanism and energetic feasibility of synthetic pathways. mdpi.com |

Development of Targeted Chemical Probes for Specific Biological Questions

Chemical probes are small molecules designed to interact with a specific biological target, allowing researchers to study the function of that target in a cellular or in vivo context. This compound could serve as a scaffold for the development of such probes.

By modifying the structure of the parent compound, for example, by introducing a fluorescent tag or a reactive group for covalent labeling, it may be possible to create probes that can be used to:

Visualize the localization of the target protein within a cell.

Identify the binding partners of the target protein.

Quantify the activity of the target protein in real-time.

Integration with High-Throughput Screening for Discovery Research

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large libraries of compounds against a specific biological target. bmglabtech.comnih.gov The core of HTS is the use of automated systems to perform thousands of biochemical or cell-based assays in a short period. bmglabtech.comnih.gov

A library of compounds based on the this compound scaffold could be synthesized and screened against a variety of biological targets to identify new therapeutic leads. The development of robust and miniaturized assays is crucial for the success of any HTS campaign. nih.gov

Types of HTS Assays:

Biochemical assays: These assays measure the effect of a compound on the activity of a purified protein, such as an enzyme or a receptor. researchgate.net

Cell-based assays: These assays measure the effect of a compound on a specific cellular process, such as cell viability, gene expression, or signal transduction. nih.gov

The integration of HTS with the other research trajectories outlined above could create a powerful discovery engine. For instance, computational modeling could be used to design a focused library of compounds for HTS, and hits from the screen could then be further characterized using the mechanistic and chemical probe approaches.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl (4-methyl-1-piperazinyl)carbothioylcarbamate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a piperazine derivative (e.g., 4-methylpiperazine) with a carbothioate precursor. Key steps include:

- Piperazine functionalization : React 4-methylpiperazine with thiocarbonyl reagents (e.g., thiophosgene or potassium thiocyanate) under inert conditions .

- Carbamate formation : Ethyl chloroformate or carbodiimide coupling agents (e.g., DCC) are used to introduce the ethyl carbamate group. Solvent choice (e.g., THF or DCM) and temperature (0–25°C) critically influence yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity ≥95% .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical methods :

- HPLC : Use a C18 column with methanol/water (70:30) mobile phase and UV detection at 254 nm to assess purity .

- NMR/IR : Confirm the presence of thiocarbonyl (C=S, ~1250 cm⁻¹ in IR) and piperazine N-H stretches (~3300 cm⁻¹). H NMR should show signals for ethyl groups (δ 1.2–1.4 ppm) and piperazine protons (δ 2.4–3.1 ppm) .

- Mass spectrometry : ESI-MS (positive mode) should display [M+H]⁺ peaks matching the molecular formula (CHNOS) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case study : Inconsistent antimicrobial results (e.g., against Bacillus cereus) may arise from differences in:

- Bioassay protocols : Standardize inoculum size (e.g., 10 CFU/mL) and incubation time (24–48 hrs) to minimize variability .

- Compound stability : Test degradation in aqueous media (pH 7.4, 37°C) via HPLC to rule out false negatives .

- Synergistic effects : Evaluate combinatorial activity with adjuvants (e.g., quercetin) to identify potentiated effects .

Q. How can molecular docking elucidate the mechanism of proteasome inhibition by derivatives of this compound?

- Methodology :

- Target selection : Use human proteasome subunits (e.g., PDB: 1KMS) for docking simulations. Prepare the ligand by optimizing protonation states (pH 7.4) and generating 3D conformers .

- Docking software : AutoDock Vina or Schrödinger Maestro with OPLS4 force field. Focus on key interactions:

- Thiocarbonyl sulfur with catalytic threonine residues.

- Piperazine nitrogen hydrogen bonds to backbone carbonyls .

- Validation : Compare docking scores (e.g., ΔG ≤ -8 kcal/mol) to known inhibitors (e.g., bortezomib) and validate via MD simulations (100 ns) .

Q. What experimental designs are optimal for studying its prodrug potential?

- Approach :

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Monitor carbamate cleavage to active metabolites (e.g., free thiols) .

- Solubility enhancement : Co-crystallize with cyclodextrins or formulate as nanosuspensions. Assess solubility in biorelevant media (FaSSIF/FeSSIF) .

- In vivo pharmacokinetics : Administer orally to rodent models and measure plasma C and T. Correlate with in vitro data to predict human dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.